

Application Notes and Protocols for the GC-MS Analysis of Pheneridine

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Compound of Interest

Compound Name: Pheneridine

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Introduction

Pheneridine, a 4-phenylpiperidine derivative, is structurally related to the synthetic opioid analgesic pethidine (meperidine).[1] As a compound of interest in forensic science, toxicology, and pharmaceutical research, robust analytical methods for its detection and quantification are essential. Gas chromatography-mass spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of **Pheneridine** in various matrices. These application notes provide a comprehensive overview of the GC-MS methodology, including sample preparation, chromatographic conditions, and mass spectral fragmentation, to aid in the development and implementation of analytical protocols for **Pheneridine**.

Chemical Information

Compound	Chemical Name	Molecular Formula	Molar Mass
Pheneridine	Ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate	C ₂₂ H ₂₇ NO ₂	337.46 g/mol

Predicted Mass Spectrometry Fragmentation

The electron ionization (EI) mass spectrum of **Pheneridine** is expected to show characteristic fragmentation patterns that can be used for its identification. The molecular ion peak (M⁺) at

m/z 337 would be observed. Key fragment ions are predicted based on the fragmentation of structurally similar compounds. The fragmentation process is often initiated by the cleavage of bonds adjacent to the nitrogen atom and the ester group.

Predicted Major Fragment Ions for **Pheneridine**:

m/z	Proposed Fragment Structure/Identity
337	[M] ⁺ • (Molecular Ion)
246	[M - C ₆ H ₅ CH ₂] ⁺
232	[M - C ₆ H ₅ CH ₂ CH ₂] ⁺
204	[M - C ₆ H ₅ CH ₂ CH ₂ - CO] ⁺
175	[Piperidine ring fragment]
105	[C ₆ H ₅ CH ₂ CH ₂] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for common sample types.

a) Solid Drug Material:

- Accurately weigh approximately 10 mg of the homogenized powder sample.
- Dissolve the sample in 10 mL of a suitable organic solvent such as methanol or acetonitrile to achieve a concentration of approximately 1 mg/mL.
- Vortex the sample for 2 minutes to ensure complete dissolution.
- If necessary, centrifuge the sample to pellet any insoluble materials.

- Transfer the supernatant to an autosampler vial for GC-MS analysis.

b) Biological Matrices (e.g., Plasma, Blood, Urine):

This protocol is a general method for the extraction of opioids and their analogues from biological fluids.

- To 1 mL of the biological sample, add an appropriate internal standard (e.g., a deuterated analogue of **Pheneridine** or a structurally similar compound).
- Adjust the pH of the sample to alkaline conditions (pH 9-10) using a suitable buffer (e.g., borate buffer) or a base such as ammonium hydroxide.
- Perform a liquid-liquid extraction by adding 5 mL of an organic solvent (e.g., a mixture of chloroform and isopropanol, or ethyl acetate).
- Vortex the mixture for 5-10 minutes and then centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.
- Reconstitute the dried extract in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or methanol) for GC-MS injection.

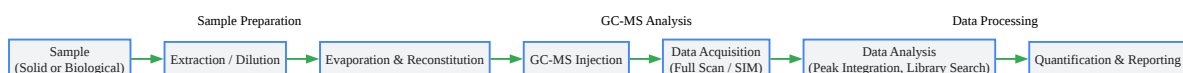
GC-MS Parameters

The following table summarizes typical GC-MS parameters that can be used as a starting point for the analysis of **Pheneridine**. Optimization may be required based on the specific instrument and column used.

Parameter	Recommended Setting
Gas Chromatograph	
Column	5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas	Helium at a constant flow rate of 1.0-1.2 mL/min
Inlet Temperature	250 - 280 °C
Injection Volume	1 µL
Injection Mode	Splitless or Split (e.g., 20:1)
Oven Temperature Program	Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 40 - 450
Acquisition Mode	Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Visualizations

Experimental Workflow

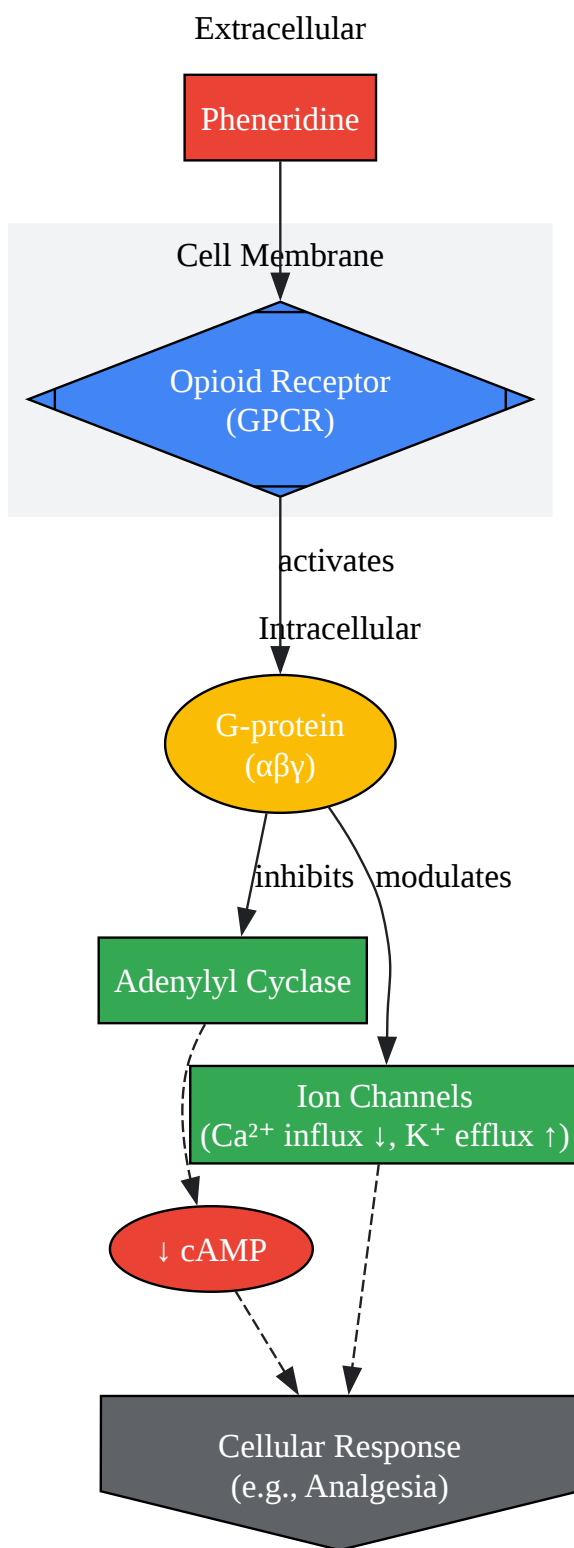


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Caption: General experimental workflow for the GC-MS analysis of **Pheneridine**.

Postulated Opioid Receptor Signaling Pathway for Pheneridine

As **Pheneridine** is an analogue of pethidine, it is presumed to act on opioid receptors. The following diagram illustrates a generalized signaling pathway for G-protein coupled opioid receptors.



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Caption: Postulated signaling pathway of **Pheneridine** via an opioid receptor.

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References

- 1. Pheneridine - Wikipedia [en.wikipedia.org]
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